3-(1H-Imidazol-2-YL)propan-1-amine

Physicochemical profiling Hydrogen-bond capacity Drug-likeness

3-(1H-Imidazol-2-YL)propan-1-amine (CAS 41306-56-3) is a C6H11N3 imidazole derivative bearing a primary amine-terminated propyl chain at the imidazole 2-position. With a molecular weight of 125.17 g/mol and an InChIKey of HQNOODJDSFSURF-UHFFFAOYSA-N, this compound belongs to a family of regioisomeric imidazolylpropylamines that differ solely in the ring attachment point of the propanamine side chain.

Molecular Formula C6H11N3
Molecular Weight 125.17 g/mol
CAS No. 41306-56-3
Cat. No. B1317256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-Imidazol-2-YL)propan-1-amine
CAS41306-56-3
Molecular FormulaC6H11N3
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESC1=CN=C(N1)CCCN
InChIInChI=1S/C6H11N3/c7-3-1-2-6-8-4-5-9-6/h4-5H,1-3,7H2,(H,8,9)
InChIKeyHQNOODJDSFSURF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-Imidazol-2-YL)propan-1-amine (CAS 41306-56-3): Positional Isomer Differentiation Guide for Imidazole-Based Research Chemical Procurement


3-(1H-Imidazol-2-YL)propan-1-amine (CAS 41306-56-3) is a C6H11N3 imidazole derivative bearing a primary amine-terminated propyl chain at the imidazole 2-position [1]. With a molecular weight of 125.17 g/mol and an InChIKey of HQNOODJDSFSURF-UHFFFAOYSA-N, this compound belongs to a family of regioisomeric imidazolylpropylamines that differ solely in the ring attachment point of the propanamine side chain [2]. The 2-substitution pattern places the basic amine in a distinct spatial and electronic environment relative to the 1-substituted (CAS 5036-48-6) and 4(5)-substituted (CAS 40546-33-6) congeners, leading to measurable differences in hydrogen-bonding capacity, lipophilicity, and molecular recognition profile [3]. The compound has been structurally characterized as a crystallographic fragment hit (PDB ligand code ZQG) bound to the SARS-CoV-2 NSP15 endoribonuclease (NendoU) at 1.88 Å resolution, a target engagement not reported for its 1- or 4-substituted positional isomers [4].

Why 3-(1H-Imidazol-2-YL)propan-1-amine Cannot Be Interchanged with 1- or 4-Substituted Imidazolylpropylamine Isomers


Although all three regioisomeric imidazolylpropylamines (2-substituted CAS 41306-56-3, 1-substituted CAS 5036-48-6, and 4(5)-substituted CAS 40546-33-6) share the identical molecular formula C6H11N3 and molecular weight (125.17 g/mol), their positional isomerism generates distinct pharmacophoric and physicochemical profiles that preclude generic substitution [1]. The 2-substituted isomer presents two hydrogen-bond donor sites (imidazole N-H + primary amine), compared to only one for the 1-substituted analog, and exhibits a different computed lipophilicity (estimated LogP approximately -0.2) versus the 1-substituted (XLogP3 = -0.6) and 4-substituted (XLogP3 = -0.3) variants [1]. Critically, the 2-substituted isomer has been experimentally validated as a ligand for the SARS-CoV-2 NendoU allosteric site via X-ray crystallography (PDB 5SAG), a target engagement profile for which no equivalent structural evidence exists for the 1- or 4-substituted positional isomers [2]. In biochemical and medicinal chemistry contexts where imidazole ring tautomerism, hydrogen-bond geometry, or specific target engagement dictates activity, interchange of these regioisomers without experimental verification risks loss of function or introduction of confounding variables.

Quantitative Differentiation Evidence for 3-(1H-Imidazol-2-YL)propan-1-amine vs. Closest Positional Isomer Analogs


Hydrogen-Bond Donor Count: 2-Substituted Imidazole Retains N-H Donor Capacity Unlike the 1-Substituted Isomer

The 2-substituted imidazolylpropylamine (CAS 41306-56-3) possesses two hydrogen-bond donor atoms (the imidazole ring N-H and the primary amine), whereas the 1-substituted positional isomer (CAS 5036-48-6) has only one (the primary amine alone, since the imidazole N-H is replaced by the N-alkyl substitution) [1]. This difference is intrinsic to the regioisomerism: substitution at the imidazole 1-position eliminates the ring N-H donor, while 2-substitution preserves it because the tautomeric N-H resides on the opposite nitrogen [1]. The 4(5)-substituted isomer also retains two H-bond donors, but the spatial vector differs from the 2-substituted scaffold [1]. In structure-based drug design or fragment-based screening campaigns, this single H-bond donor difference can determine whether a compound forms a critical hydrogen bond with a target residue such as the NendoU backbone carbonyls observed in PDB 5SAG [2].

Physicochemical profiling Hydrogen-bond capacity Drug-likeness

Crystallographic Fragment Hit Validation: ZQG Bound to SARS-CoV-2 NSP15 NendoU at 1.88 Å Resolution — No Equivalent PDB Entry for 1- or 4-Substituted Isomers

3-(1H-Imidazol-2-YL)propan-1-amine (designated as fragment ZQG / EN300-1605072) was identified as a crystallographic hit in a large-scale fragment screening campaign against SARS-CoV-2 NSP15 endoribonuclease (NendoU), with its binding mode solved at 1.88 Å resolution by X-ray diffraction and deposited as PDB entry 5SAG [1]. The compound was classified as the 'Subject of Investigation / Ligand of Interest' in the PanDDA analysis group deposition and exhibited a real-space correlation coefficient of 0.512 and a real-space R-factor of 0.231 at the binding site [2]. Critically, a search of the Protein Data Bank (PDB) as of April 2026 reveals zero entries for the 1-substituted isomer (CAS 5036-48-6) or the 4(5)-substituted isomer (CAS 40546-33-6) as bound ligands to any target, making the NendoU-ZQG co-crystal structure a unique structural differentiator [3]. The fragment screen was part of the XChem facility campaign at Diamond Light Source using the XCHEM Poised Library and OPEN-EU DRIVE fragment library, with fragments soaked at 100 mM concentration [1].

Antiviral target engagement Fragment-based drug discovery X-ray crystallography

LogP Differentiation: 2-Substituted Isomer Exhibits Higher Computed Lipophilicity Than the 1-Substituted Congener

Computed partition coefficients reveal measurable lipophilicity differences between positional isomers. The 2-substituted isomer (CAS 41306-56-3) has an estimated LogP of approximately -0.2, while the 1-substituted isomer (CAS 5036-48-6) is more hydrophilic with a PubChem-computed XLogP3 of -0.6 [1]. The 4(5)-substituted isomer (CAS 40546-33-6) falls between with an XLogP3 of -0.3 [1]. This rank order (1-substituted < 4-substituted < 2-substituted) reflects the differential contribution of the imidazole N-H to the overall polarity of the molecule: the 1-substituted isomer lacks the imidazole N-H entirely, but its N-alkyl substitution places the polar amine closer to the ring system in a different electrostatic environment. The 2-substituted isomer's higher relative lipophilicity may confer modestly enhanced passive membrane permeability compared to its 1-substituted analog, though experimental LogD7.4 values would be required to confirm this prediction.

Lipophilicity Membrane permeability ADME prediction

Chain-Length Homolog Comparison: Propanamine vs. Ethanamine at the Imidazole 2-Position Alters Rotatable Bond Count and Pharmacophore Geometry

The closest chain-length homolog to the target compound is 2-(1H-Imidazol-2-yl)ethanamine (CAS 19225-96-8, also known as isohistamine), which differs by one methylene unit in the aminoalkyl side chain . The target compound (C6H11N3, MW 125.17) has three rotatable bonds versus two for the ethyl homolog (C5H9N3, MW 111.15), resulting in an extended reach of approximately 1.2–1.5 Å for the terminal amine when fully extended . This additional conformational freedom and spatial extension can be critical in fragment-based drug discovery where the optimal linker length determines whether the amine can reach a complementary hydrogen-bond acceptor or charged residue in the target binding pocket. In the NendoU co-crystal structure (PDB 5SAG), the propanamine chain of ZQG adopts a specific conformation that places the terminal amine within hydrogen-bonding distance of backbone carbonyl groups; the ethyl homolog would be geometrically incapable of making the same contacts without significant rearrangement of the binding pose [1].

Homolog comparison Linker length Pharmacophore geometry

Synthetic Building Block Utility: 2-Substituted Scaffold Enables Distinct Derivatization Chemistry Versus 1-Substituted Isomer

The 2-substituted imidazole scaffold of CAS 41306-56-3 directs the propanamine chain from the carbon adjacent to the imidazole N-H, creating a 1,2-relationship between the ring nitrogen and the side chain. This geometry enables intramolecular hydrogen bonding between the imidazole N-H and the primary amine that is not possible in the 1-substituted isomer, where the side chain is attached to the N-alkyl nitrogen [1]. Practically, the 2-substituted isomer has been employed as a synthetic intermediate in the preparation of 6,9-disubstituted 2-[trans-(4-aminocyclohexyl)amino]purines via reaction with 2,6-dichloro-9-isopropyl-9H-purine in the presence of triethylamine, as documented in patent literature [2]. The 1-substituted isomer (CAS 5036-48-6), in contrast, is more commonly employed in polymer chemistry applications such as the synthesis of pH-sensitive polyaspartamide derivatives and amphiphilic polymers . These divergent application profiles reflect the distinct reactivity and molecular recognition properties conferred by the regioisomeric attachment point.

Synthetic chemistry Building block Derivatization vector

Evidence-Backed Application Scenarios for 3-(1H-Imidazol-2-YL)propan-1-amine (CAS 41306-56-3) Based on Differentiation Data


Fragment-Based Antiviral Drug Discovery Targeting SARS-CoV-2 NSP15 NendoU Allosteric Site

3-(1H-Imidazol-2-YL)propan-1-amine is the only imidazolylpropylamine regioisomer with a validated co-crystal structure bound to the SARS-CoV-2 NendoU allosteric site (PDB 5SAG, 1.88 Å resolution) [1]. The PanDDA fragment screening campaign at Diamond Light Source identified this compound as a fragment hit, with a real-space correlation coefficient of 0.512 and R-factor of 0.231 supporting the quality of the bound pose [2]. Medicinal chemistry teams pursuing structure-guided elaboration of NSP15 inhibitors should select this 2-substituted isomer as the starting scaffold, as the 1-substituted and 4(5)-substituted positional isomers lack any equivalent crystallographic evidence of NendoU engagement [3]. The fragment's modest size (MW 125.17, 9 heavy atoms) and the availability of the primary amine as a synthetic handle make it suitable for fragment growing, merging, or linking strategies. The propanamine chain length appears critical for reaching the binding site hydrogen-bond acceptors, and the 2-substitution pattern preserves the imidazole N-H as an additional pharmacophoric element for optimization.

Purine-Derivative Medicinal Chemistry Using the 2-Imidazolylpropylamine Scaffold

Patent literature documents the use of 3-(1H-Imidazol-2-YL)propan-1-amine as a key intermediate in the synthesis of 6,9-disubstituted 2-[trans-(4-aminocyclohexyl)amino]purines, where it reacts with 2,6-dichloro-9-isopropyl-9H-purine in the presence of triethylamine [1]. This specific reactivity profile capitalizes on the nucleophilic primary amine of the propanamine chain and the distinct electronic environment of the 2-substituted imidazole, which differs from the 1-substituted isomer commonly used in polymer chemistry applications [2]. Researchers synthesizing purine-based kinase inhibitors, adenosine receptor ligands, or other purine-focused libraries should procure the 2-substituted isomer specifically, as the 1-substituted isomer (CAS 5036-48-6) would generate a different regioisomeric product with potentially altered biological activity. The commercial availability of the dihydrochloride salt form (MW 198.1, purity ≥95%) facilitates direct use in coupling reactions without additional salt metathesis steps.

Imidazole-Containing Fragment Library Design for Crystallographic Screening

The successful identification of 3-(1H-Imidazol-2-YL)propan-1-amine as a fragment hit in the XChem crystallographic screening campaign against NendoU validates its inclusion in focused imidazole-containing fragment libraries [1]. Fragment library curators should preferentially include this 2-substituted isomer over the 1-substituted analog because it retains the full hydrogen-bond donor/acceptor capacity of the imidazole ring (2 donors, 2 acceptors), which is a key determinant of fragment hit rates in crystallographic screens [2]. The compound's low molecular weight (125.17 Da), compliance with the Rule of Three for fragment-based screening (MW < 300, LogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3), and demonstrated crystallographic tractability (successful soaking at 100 mM into NendoU crystals) make it an attractive member of any fragment collection targeting nucleotide-binding or nucleic-acid-processing enzymes. Its computed LogP of approximately -0.2 indicates adequate aqueous solubility for fragment soaking conditions.

Positional Isomer Selectivity Studies in Histamine Receptor or Imidazoline Receptor Pharmacology

For academic or industrial groups investigating structure-activity relationships at histamine H3/H4 receptors or imidazoline I1/I2 binding sites, the three regioisomeric imidazolylpropylamines (2-substituted CAS 41306-56-3, 1-substituted CAS 5036-48-6, 4(5)-substituted CAS 40546-33-6) serve as a minimal pharmacophoric probe set to dissect the positional requirements for receptor engagement [1]. Differences in computed hydrogen-bond donor count (2 vs. 1 vs. 2), lipophilicity (LogP -0.2 vs. -0.6 vs. -0.3), and the spatial orientation of the aminoalkyl chain provide a systematic framework for evaluating which regioisomer presents the optimal pharmacophore geometry for a given receptor [1]. The 2-substituted isomer's unique crystallographic validation at NendoU further supports its utility as a tool compound for exploring imidazole-dependent protein-ligand recognition beyond the histamine receptor family. Procurement of all three isomers as a matched set enables rigorous head-to-head pharmacological profiling that can deconvolute the contribution of imidazole ring attachment position to target affinity and selectivity.

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